
7-Bromo-1H-indole-6-carbonitrile
Overview
Description
7-Bromo-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C9H5BrN2 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1H-indole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : A novel compound containing the 7-Bromo-1H-indole moiety, specifically 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, demonstrated potent anticancer activities against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
Applications in Organic Synthesis and Pharmaceutical Research : The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles from 2-(2-bromophenyl)-1H-indoles, which potentially has applications in organic synthesis and pharmaceutical research, was demonstrated (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Tremorgenic Mycotoxins : Cyclopenta[b]indoles, potentially related to 7-Bromo-1H-indole-6-carbonitrile, can be converted into hydroxybutenyl and tetrahydrofuranylidene derivatives with applications in pharmaceuticals and biotechnology (Harrison, Jackson, Moody, & Williams, 1995).
Stability and Diverse Applications : New indole derivatives, including structures related to 7-Bromo-1H-indole-6-carbonitrile, showed promising stability and potential for diverse biological, industrial, and optical applications (Tariq et al., 2020).
Unique Structural Features : Compounds like 2-(7-Methyl-1H-indol-3-yl)acetonitrile and 2-(6-Chloro-1H-indol-3-yl)acetonitrile, which are structurally similar to 7-Bromo-1H-indole-6-carbonitrile, exhibit unique structural features with potential implications for molecular design (Ge, Pan, Xu, & Luo, 2011; Li & Luo, 2011).
Fluorescence Research : A DBU-catalyzed method for synthesizing fluorescence-active pyrido[1,2-a]indoles using nitriles, including those related to 7-Bromo-1H-indole-6-carbonitrile, offers potential applications in fluorescence research (Zalte et al., 2020).
Prostaglandin Synthetase and Platelet Aggregation Inhibition : A derivative, 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile, was found to be a potent inhibitor of prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).
Synthesis of Highly Functionalized Compounds : A method for preparing polysubstituted indole-2-carbonitriles via cross-coupling reactions was developed, providing a variety of di-, tri-, and tetra-substituted compounds (Hrizi et al., 2021).
properties
IUPAC Name |
7-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSQPTZBDZHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indole-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate](/img/structure/B8197301.png)
![Benzyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8197309.png)
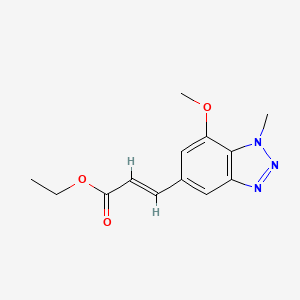
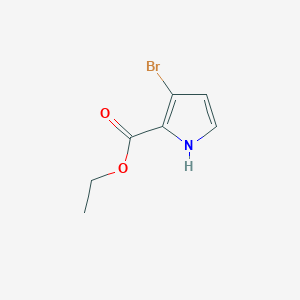
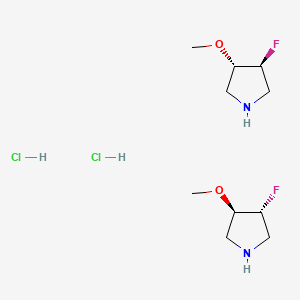
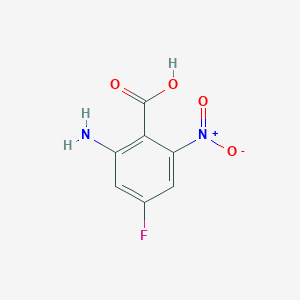

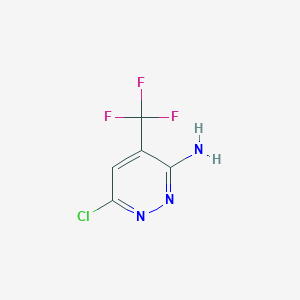
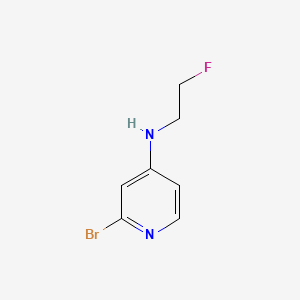

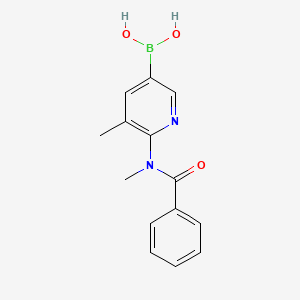
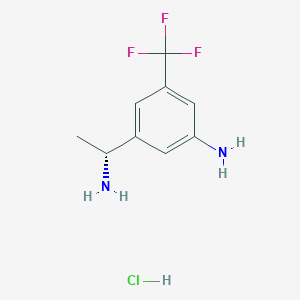
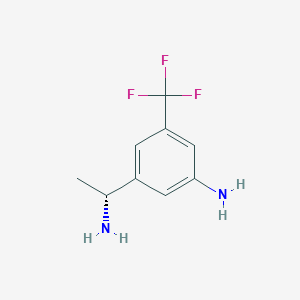
![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)